molecular formula C20H20ClN3O3S B2667516 1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole CAS No. 2379996-43-5

1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole

Numéro de catalogue B2667516
Numéro CAS: 2379996-43-5
Poids moléculaire: 417.91
Clé InChI: WSZSUWAYFPVICT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole, also known as AZD5363, is a potent and selective inhibitor of protein kinase B (PKB/Akt). It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various types of cancer.

Applications De Recherche Scientifique

1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole has been extensively studied for its anticancer properties. It has shown efficacy in inhibiting the growth of various types of cancer cells, including breast, prostate, and ovarian cancer cells. In preclinical studies, 1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole has been shown to enhance the effects of other chemotherapeutic agents and radiation therapy. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

Mécanisme D'action

1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole is a selective inhibitor of PKB/Akt, which is a key signaling protein involved in cell survival, proliferation, and metabolism. By inhibiting PKB/Akt, 1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole induces apoptosis (programmed cell death) in cancer cells and inhibits their growth and proliferation. 1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole has also been shown to inhibit the mTORC1 signaling pathway, which is another key regulator of cell growth and metabolism.
Biochemical and Physiological Effects
1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the phosphorylation of PKB/Akt and its downstream targets, such as mTORC1 and FOXO transcription factors. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins such as Bcl-2. In addition, 1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole has been shown to inhibit cancer cell migration and invasion, which are important processes for tumor metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole for lab experiments is its selectivity for PKB/Akt. This allows researchers to study the specific effects of PKB/Akt inhibition on cancer cells and other biological processes. Another advantage is its potency, which allows for lower doses and less toxicity compared to other PKB/Akt inhibitors. However, one limitation of 1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole is its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life in the body, which may limit its efficacy in clinical settings.

Orientations Futures

There are several future directions for the development and use of 1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole. One direction is to further study its efficacy in combination with other chemotherapeutic agents and radiation therapy. Another direction is to study its effects on other biological processes beyond cancer, such as diabetes and neurodegenerative diseases. Additionally, there is a need for the development of more potent and selective PKB/Akt inhibitors with better pharmacokinetic properties for clinical use.

Méthodes De Synthèse

The synthesis of 1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole involves several steps, starting with the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with azetidine-3-amine to form the sulfonylazetidine intermediate. This intermediate is then reacted with 2-cyclopropylbenzimidazole in the presence of a palladium catalyst to yield 1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Propriétés

IUPAC Name

1-[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-27-18-9-8-14(21)10-19(18)28(25,26)23-11-15(12-23)24-17-5-3-2-4-16(17)22-20(24)13-6-7-13/h2-5,8-10,13,15H,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZSUWAYFPVICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.